1-(2,5-Dimethoxy-phenyl)-N*1*,N*1*-dimethyl-ethane-1,2-diamine
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Overview
Description
1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is an organic compound with a complex structure It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine typically involves multiple steps. One common method starts with 2,5-dimethoxybenzaldehyde, which undergoes a condensation reaction with nitromethane in the presence of an alkali to form 1-(2,5-dimethoxy-phenyl)-2-nitroethanol. This intermediate is then reduced using a boron-based reductant to yield 1-(2,5-dimethoxy-phenyl)-2-aminoethanol .
Industrial Production Methods
For industrial production, the process is scaled up with optimizations to ensure high yield and cost-effectiveness. The reaction conditions are carefully controlled to maintain mild temperatures and pressures, making the process environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron-based reductants like sodium borohydride are frequently used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives and amino alcohols .
Scientific Research Applications
1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenethylamine: Shares the methoxy-substituted phenyl ring but differs in the ethane-1,2-diamine moiety.
2,5-Dimethoxyacetophenone: Similar structure but with an acetophenone group instead of the ethane-1,2-diamine moiety.
Uniqueness
1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual methoxy groups and ethane-1,2-diamine structure make it a versatile compound for various applications .
Properties
Molecular Formula |
C12H20N2O2 |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2O2/c1-14(2)11(8-13)10-7-9(15-3)5-6-12(10)16-4/h5-7,11H,8,13H2,1-4H3 |
InChI Key |
PHGQORFMVUSULO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CN)C1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
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